2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
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Description
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
- A study by Chau, Malanda, and Milcent (1997) involved the transformation of 5-aryl(or methyl)-3-phenylcarbamoyl-1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine-2,4,6-trione derivatives, which are structurally related to the queried compound. This synthesis process indicates the potential of 1,3,5-triazine derivatives in chemical synthesis and compound development (Chau, Malanda, & Milcent, 1997).
Crystallography and Molecular Conformation
- Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which share a similar molecular scaffold with the compound . The study highlighted the folded conformation of these molecules, which could have implications for their biological interactions (Subasri et al., 2016).
Antimicrobial Properties
- Bondock, Rabie, Etman, and Fadda (2008) explored the antimicrobial activity of heterocycles incorporating similar molecular structures. Their work highlights the potential of these compounds, including the queried compound, in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Synthesis Methods
- Okawa, Osakada, Eguchi, and Kakehi (1997) described a novel synthesis method involving 1,3,5-triazine derivatives. This research provides insight into advanced synthetic routes that could be applicable to the compound (Okawa, Osakada, Eguchi, & Kakehi, 1997).
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-5-6-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-2-4-12(7-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMCVRLDRVQRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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